2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety, a phthalazinyl group, and a tetrahydrofuran ring. It has been studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the phthalazinyl group: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazine.
Introduction of the sulfamoylphenyl group: This is achieved by reacting the phthalazine derivative with 4-aminobenzenesulfonamide.
Attachment of the tetrahydrofuran ring: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its ability to inhibit carbonic anhydrase IX, which is involved in pH regulation in cells.
Medicine: Potential anticancer and antimicrobial agent due to its enzyme inhibition properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that helps regulate pH in cells, and its overexpression is associated with tumor growth and survival. By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to cell death. The molecular targets and pathways involved include the binding of the sulfonamide group to the zinc ion in the active site of CA IX, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
- N-(4-sulfamoylphenyl)-2-aminobenzenesulfonamide
- 4-(2-methyl-5-phthalazinylamino)benzenesulfonamide
Uniqueness
2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide is unique due to its combination of a phthalazinyl group and a tetrahydrofuran ring, which are not commonly found together in similar compounds. This unique structure contributes to its potent inhibitory activity against CA IX and its potential as a therapeutic agent .
Properties
Molecular Formula |
C26H27N5O5S2 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H27N5O5S2/c1-17-8-9-18(15-24(17)38(34,35)28-16-20-5-4-14-36-20)25-22-6-2-3-7-23(22)26(31-30-25)29-19-10-12-21(13-11-19)37(27,32)33/h2-3,6-13,15,20,28H,4-5,14,16H2,1H3,(H,29,31)(H2,27,32,33) |
InChI Key |
GJMJISOANKBFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NCC5CCCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.